molecular formula C8H4F4O2 B14855367 5-(Difluoromethyl)-2,3-difluorobenzoic acid

5-(Difluoromethyl)-2,3-difluorobenzoic acid

Cat. No.: B14855367
M. Wt: 208.11 g/mol
InChI Key: LTDPKLWGTOWHJA-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(difluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O2 This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a difluoromethyl group at the 5 position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(difluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a difluoromethyl group onto a benzoic acid derivative. One common method is the difluoromethylation of 2,3-difluorobenzoic acid using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced fluorination techniques and equipment to ensure efficient and cost-effective synthesis. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(difluoromethyl)benzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene precursors, metal catalysts (such as palladium or copper), and strong bases (like sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds with enhanced properties.

Scientific Research Applications

2,3-Difluoro-5-(difluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through fluorine’s unique electronic effects. These interactions can influence various biochemical pathways, leading to desired therapeutic or diagnostic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-5-(difluoromethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group on the benzoic acid ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective .

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

5-(difluoromethyl)-2,3-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,7H,(H,13,14)

InChI Key

LTDPKLWGTOWHJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)C(F)F

Origin of Product

United States

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